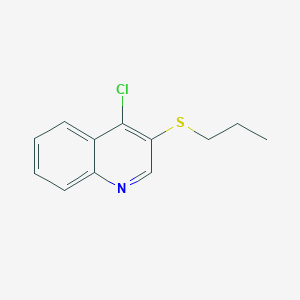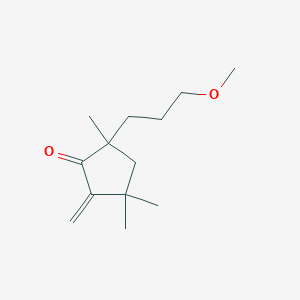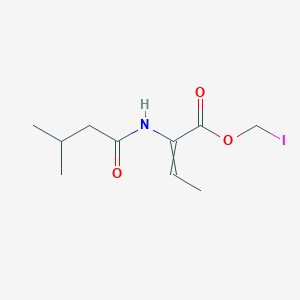
Iodomethyl 2-(3-methylbutanamido)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethyl 2-(3-methylbutanamido)but-2-enoate: is an organic compound that belongs to the class of iodoalkenes This compound is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to a but-2-enoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iodomethyl 2-(3-methylbutanamido)but-2-enoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, such as a but-2-enoate ester. This enolate ion then undergoes an S_N2 reaction with an iodomethylating agent, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Iodomethyl 2-(3-methylbutanamido)but-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted but-2-enoates, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Iodomethyl 2-(3-methylbutanamido)but-2-enoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound may have potential applications in the development of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials with specific characteristics.
Mécanisme D'action
The mechanism of action of Iodomethyl 2-(3-methylbutanamido)but-2-enoate involves its ability to participate in various chemical reactions. The iodine atom in the compound is highly reactive, allowing it to undergo substitution reactions with different nucleophiles. This reactivity is facilitated by the presence of the enolate structure, which stabilizes the intermediate species formed during the reaction .
Comparaison Avec Des Composés Similaires
- Iodomethyl 2-(3-methylbutanamido)butanoate
- Iodomethyl 2-(3-methylbutanamido)but-3-enoate
- Iodomethyl 2-(3-methylbutanamido)pent-2-enoate
Uniqueness: Iodomethyl 2-(3-methylbutanamido)but-2-enoate is unique due to its specific structure, which includes an iodine atom attached to a methyl group and a but-2-enoate moiety. This unique structure imparts specific chemical properties to the compound, making it suitable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
87872-63-7 |
|---|---|
Formule moléculaire |
C10H16INO3 |
Poids moléculaire |
325.14 g/mol |
Nom IUPAC |
iodomethyl 2-(3-methylbutanoylamino)but-2-enoate |
InChI |
InChI=1S/C10H16INO3/c1-4-8(10(14)15-6-11)12-9(13)5-7(2)3/h4,7H,5-6H2,1-3H3,(H,12,13) |
Clé InChI |
APBGNCQPWFOLQK-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C(=O)OCI)NC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


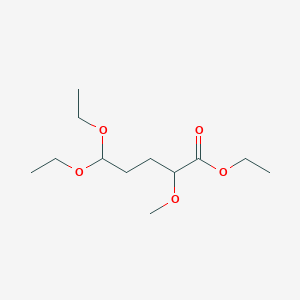

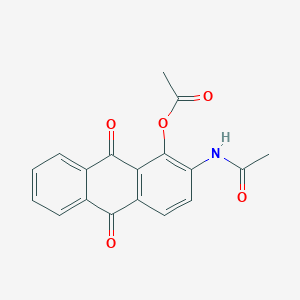

![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
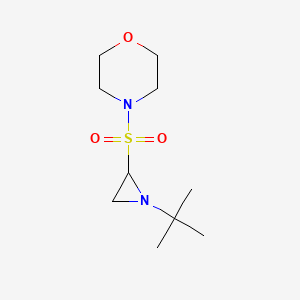
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)


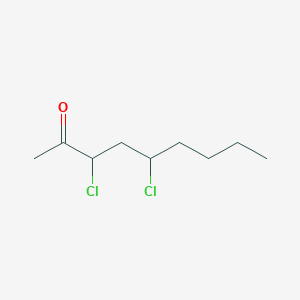
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)

